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Compound of Interest

Compound Name: (2-Bromothiophen-3-YL)methanol

Cat. No.: B1314068

Abstract

This technical document provides a comprehensive overview of the spectroscopic
characteristics of (2-Bromothiophen-3-YL)methanol (CAS No: 70260-16-1).[1] Due to the
limited availability of experimentally derived spectra in public domains, this guide presents
predicted data for mass spectrometry and an analysis of the expected features in Nuclear
Magnetic Resonance (*H and 3C NMR) and Infrared (IR) spectroscopy based on the
compound's molecular structure. Detailed, standardized experimental protocols for obtaining
these spectra are also provided for researchers aiming to characterize this compound. This
document is intended to serve as a valuable resource for scientists and professionals engaged
in drug development and chemical research.

Introduction

(2-Bromothiophen-3-YL)methanol is a substituted thiophene derivative with potential
applications as a building block in the synthesis of pharmaceuticals and other complex organic
molecules. Its structure, featuring a brominated thiophene ring and a primary alcohol functional
group, gives rise to a unique spectroscopic signature. Accurate interpretation of its
spectroscopic data is crucial for structure verification, purity assessment, and understanding its
chemical reactivity. This guide consolidates the predicted spectroscopic data and outlines the
methodologies for its empirical determination.

Predicted Spectroscopic Data
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While experimental spectra for (2-Bromothiophen-3-YL)methanol are not widely available,
the following sections detail the predicted data based on computational models and the known
spectroscopic behavior of related functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technigue for determining the molecular weight and elemental
composition of a compound. The predicted monoisotopic mass of (2-Bromothiophen-3-
YL)methanol (CsHsBrOS) is 191.92445 Da.[2] The presence of bromine, with its two major
isotopes (7°Br and Br in an approximate 1:1 ratio), will result in a characteristic M+2 isotopic
pattern for the molecular ion and any bromine-containing fragments.

Table 1: Predicted Mass Spectrometry Data for (2-Bromothiophen-3-YL)methanol Adducts[2]

Adduct Predicted m/z
[M+H]* 192.93173
[M+Na]* 214.91367
[M-H]~ 190.91717
[M+NHa]* 209.95827
[M+K]* 230.88761
[M+H-H20]* 174.92171

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene
ring, the methylene protons of the methanol group, and the hydroxyl proton.

e Thiophene Protons (H-4 and H-5): These two protons are in different chemical environments
and are expected to appear as doublets due to coupling with each other. Their chemical
shifts will be in the aromatic region, typically between & 6.5 and 8.0 ppm.
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o Methylene Protons (-CH20H): These protons are adjacent to the thiophene ring and the
hydroxyl group. They are expected to appear as a singlet or a doublet (if coupled to the
hydroxyl proton) in the region of d 4.5-5.0 ppm.

o Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on
concentration, solvent, and temperature. It is expected to appear as a broad singlet
anywhere between 6 1.0 and 5.0 ppm.

Table 2: Expected *H NMR Chemical Shifts for (2-Bromothiophen-3-YL)methanol

Expected Chemical Shift

Proton Assignment Multiplicity
(5, ppm)
Thiophene H-4, H-5 6.5-8.0 Doublet (d)
-CH20H 45-5.0 Singlet (s) or Doublet (d)
-OH 1.0 - 5.0 (variable) Broad Singlet (br s)

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon
atoms in the molecule.

e Thiophene Carbons: Four signals are expected for the thiophene ring carbons. The carbon
bearing the bromine (C-2) will be significantly influenced by the halogen's electronegativity.
The other carbons (C-3, C-4, C-5) will appear in the typical aromatic region for thiophenes (o
120-145 ppm).

o Methylene Carbon (-CH20H): The carbon of the methanol group is expected to have a
chemical shift in the range of & 60-70 ppm.

Table 3: Expected 13C NMR Chemical Shifts for (2-Bromothiophen-3-YL)methanol

Carbon Assignment Expected Chemical Shift (6, ppm)
Thiophene C-2 110-125

Thiophene C-3, C-4, C-5 120 - 145

-CH20H 60 - 70
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of (2-Bromothiophen-3-YL)methanol is expected to show characteristic absorption bands for
the O-H, C-H, C-0O, and C-Br bonds, as well as vibrations from the thiophene ring.

Table 4: Expected IR Absorption Frequencies for (2-Bromothiophen-3-YL)methanol

Expected
Functional Group Vibration Type Wavenumber Intensity
(cm™)
O-H (Alcohol) Stretching 3200 - 3600 Strong, Broad
C-H (Aromatic) Stretching 3000 - 3100 Medium
C-H (Aliphatic) Stretching 2850 - 3000 Medium
C=C (Thiophene ) )
) Stretching 1400 - 1600 Medium
Ring)
C-O (Alcohol) Stretching 1000 - 1260 Strong
C-Br Stretching 500 - 600 Strong

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of a solid
organic compound like (2-Bromothiophen-3-YL)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).[3] The solution should be filtered
into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (& = 0.00 ppm).[4]

o Data Acquisition: The NMR spectra (*H, *3C, and other relevant experiments like DEPT) are
recorded on a high-field NMR spectrometer.[3]
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* 'H NMR: A standard proton experiment is run to obtain the *H spectrum. The data is
processed with Fourier transformation, phasing, and baseline correction. The chemical shifts,
multiplicities, coupling constants, and integrations of the signals are determined.

e 13C NMR: A proton-decoupled 13C experiment is performed to obtain a spectrum with singlets
for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer)
experiments can be run to differentiate between CH, CHz, and CHs groups.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample is placed directly onto the ATR crystal.[5] A pressure clamp is applied to ensure good
contact between the sample and the crystal.[5]

e Background Scan: A background spectrum of the empty ATR crystal is recorded to correct for
atmospheric CO2 and Hz20 absorptions.[5]

o Sample Scan: The infrared spectrum of the sample is then recorded. The instrument directs
a beam of infrared radiation through the sample, and the detector measures the amount of
radiation that is transmitted at each wavenumber.[5]

o Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance
versus wavenumber (cm~1). The characteristic absorption bands are identified and assigned
to their corresponding functional groups.

Mass Spectrometry (MS)

e Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or by coupling the spectrometer to a gas chromatograph (GC-MS) or liquid
chromatograph (LC-MS). For a solid sample, it would first be dissolved in a suitable volatile
solvent.[6]

« lonization: The sample molecules are ionized. Electron lonization (EI) is a common
technique where high-energy electrons bombard the sample, causing ionization and
fragmentation.[7] Softer ionization techniques like Electrospray lonization (ESI) or Chemical
lonization (CI) can be used to minimize fragmentation and observe the molecular ion more
clearly.[8]
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¢ Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates
them based on their mass-to-charge (m/z) ratio.[7]

+ Detection: A detector records the abundance of each ion, generating a mass spectrum that
plots relative intensity versus m/z.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel or synthesized organic compound.
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Caption: Workflow for Spectroscopic Characterization.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://chem.libretexts.org/Courses/Lafayette_College/CHEM_440%3A_Structure_Determination/01%3A_Mass_Spectrometry/1.05%3A_The_Mass_Spectra_of_Elements/1.5.05%3A_Measuring_the_Molecular_Mass_of_Organic_Compounds-_Mass_Spectrometry
https://chem.libretexts.org/Courses/Lafayette_College/CHEM_440%3A_Structure_Determination/01%3A_Mass_Spectrometry/1.05%3A_The_Mass_Spectra_of_Elements/1.5.05%3A_Measuring_the_Molecular_Mass_of_Organic_Compounds-_Mass_Spectrometry
https://www.benchchem.com/product/b1314068?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

This technical guide provides a foundational understanding of the spectroscopic profile of (2-
Bromothiophen-3-YL)methanol. While experimentally determined data is currently sparse in
the public domain, the predicted mass spectrum and the expected NMR and IR characteristics
offer a robust framework for researchers. The detailed experimental protocols included herein
provide a standardized approach for the empirical characterization of this and other related
organic compounds, facilitating consistency and comparability of data across different
laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 70260-16-1 CAS Manufactory [m.chemicalbook.com]

. PubChemLite - (2-bromothiophen-3-yl)methanol (C5H5BrOS) [pubchemlite.lcsb.uni.lu]
. benchchem.com [benchchem.com]

. NMR Spectroscopy [www2.chemistry.msu.edu]

. egikunoo.wordpress.com [egikunoo.wordpress.com]

. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

. chem.libretexts.org [chem.libretexts.org]

°
[00] ~ » ol EEN w N =

. fiveable.me [fiveable.me]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of (2-
Bromothiophen-3-YL)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314068#spectroscopic-data-of-2-bromothiophen-3-
yl-methanol]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1314068?utm_src=pdf-body
https://www.benchchem.com/product/b1314068?utm_src=pdf-body
https://www.benchchem.com/product/b1314068?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/ProdSupplierGWCB8854137_EN.htm
https://pubchemlite.lcsb.uni.lu/e/compound/12479010
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://egikunoo.wordpress.com/wp-content/uploads/2020/03/lab-9-ftir-spectroscopy.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://chem.libretexts.org/Courses/Lafayette_College/CHEM_440%3A_Structure_Determination/01%3A_Mass_Spectrometry/1.05%3A_The_Mass_Spectra_of_Elements/1.5.05%3A_Measuring_the_Molecular_Mass_of_Organic_Compounds-_Mass_Spectrometry
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://www.benchchem.com/product/b1314068#spectroscopic-data-of-2-bromothiophen-3-yl-methanol
https://www.benchchem.com/product/b1314068#spectroscopic-data-of-2-bromothiophen-3-yl-methanol
https://www.benchchem.com/product/b1314068#spectroscopic-data-of-2-bromothiophen-3-yl-methanol
https://www.benchchem.com/product/b1314068#spectroscopic-data-of-2-bromothiophen-3-yl-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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